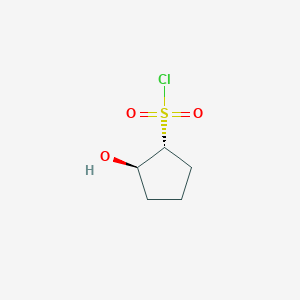

trans-2-Hydroxycyclopentane-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

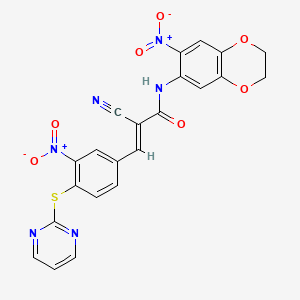

Trans-2-Hydroxycyclopentane-1-sulfonyl chloride is a chemical compound. Its empirical formula is C6H11ClO3S and it has a molecular weight of 198.67 . It is related to 2-Hydroxycyclohexane-1-sulfonyl chloride .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as trans-2-Hydroxycyclopentane-1-sulfonyl chloride, can be achieved through various methods. One approach involves the oxidative chlorosulfonation of S-alkyl isothiourea salts, which is a simple, safe, and environmentally friendly process . Another method involves the oxidation of thiols with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water .Molecular Structure Analysis

The molecular structure of trans-2-Hydroxycyclopentane-1-sulfonyl chloride can be represented by the SMILES stringOC1CCCCC1S(Cl)(=O)=O . The InChI key for this compound is HPXWZMBYQSLXBP-UHFFFAOYSA-N . Chemical Reactions Analysis

Sulfonyl chlorides, including trans-2-Hydroxycyclopentane-1-sulfonyl chloride, are involved in various types of reactions. The most common type of reaction involving aromatic rings like this is electrophilic substitution . Another reaction involves the hydrosulfonylation of alkenes with sulfonyl chlorides under visible light activation .科学的研究の応用

Synthesis and Chemical Reactions

trans-2-Hydroxycyclopentane-1-sulfonyl chloride is a versatile intermediate in organic synthesis. Its applications can be broadly classified into several areas, including catalysis, synthesis of complex molecules, and exploration of reaction mechanisms.

Catalytic Hydrogenation and Stereoselectivity

This compound serves as a substrate in catalytic hydrogenation reactions, where the presence of catalysts like Raney Nickel, Palladium, or Platinum dioxide significantly influences the product's stereochemistry. For instance, catalytic hydrogenation of related compounds has demonstrated high selectivity towards trans configurations, offering insights into the directive effects of hydroxyl groups and the stereoselectivity of catalysts in these reactions (Mitsui, Senda, & Saito, 1966).

Mechanistic Probes in Biochemical Studies

In biochemical research, similar structures have been employed as mechanistic probes to study enzyme-mediated reactions, such as the hydroxylation of hydrocarbons by methane monooxygenase. This use underscores the compound's role in investigating enzyme mechanisms and the potential formation of radical intermediates in catalytic cycles (Liu, Johnson, Newcomb, & Lippard, 1993).

Synthon in Alicyclic Compound Synthesis

trans-2-Hydroxycyclopentane-1-sulfonyl chloride and its derivatives act as valuable synthons for generating alicyclic cis- and trans-1,3-amino alcohols through reductive alkylation and inversion reactions. This demonstrates the compound's utility in synthesizing enantiomerically pure structures, important for pharmaceutical development and chiral chemistry research (Fülöp, Huber, Bernáth, Hönig, & Seufer-Wasserthal, 1991).

Environmental and Material Chemistry

Explorations into the effects of micellar environments on chemical properties and reactions, such as isomerization and aggregation, highlight the broader applications of trans-2-Hydroxycyclopentane-1-sulfonyl chloride in understanding the interactions between chemicals and their environments. These studies provide insights into the behavior of hydrophilic compounds in non-aqueous systems (Tatikolov & Costa, 2001).

作用機序

The mechanism of action for the reactions involving sulfonyl chlorides typically involves the formation of a cationic intermediate through the attack of an electrophile at carbon . In the case of hydrosulfonylation of alkenes, the process would require the addition of a sulfonyl radical to the alkene, generating a C-centered radical, followed by hydrogen atom transfer (HAT) to afford the hydrosulfonylated product .

Safety and Hazards

将来の方向性

The synthesis and use of sulfonyl chlorides, including trans-2-Hydroxycyclopentane-1-sulfonyl chloride, continue to be areas of active research. Recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides suggest potential future directions for the field . Additionally, the use of sulfonyl chlorides in the postsynthetic modification of materials indicates another potential area of future exploration .

特性

IUPAC Name |

(1R,2R)-2-hydroxycyclopentane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3S/c6-10(8,9)5-3-1-2-4(5)7/h4-5,7H,1-3H2/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTVEQALNVUIGU-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)S(=O)(=O)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)S(=O)(=O)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2672317.png)

![(2-((difluoromethyl)sulfonyl)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2672318.png)

![1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane](/img/structure/B2672320.png)

![N-(4-chloro-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672324.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2672329.png)

![4-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)thiazol-2-amine](/img/structure/B2672331.png)

![N-(4-ethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2672334.png)

![5,7-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2672337.png)